4-(Bromomethyl)benzylamine tfa salt

Descripción general

Descripción

Synthesis Analysis

The synthesis of trifluoromethylated imidazo-fused N-heterocycles, as described in the first paper, involves the use of TFAA as a trifluoromethylating reagent and proceeds via intermediate benzylic N-trifluoroacetamides . This method could potentially be adapted for the synthesis of 4-(bromomethyl)benzylamine TFA salt by using benzyl (pseudo)halides for alkylation, suggesting a pathway for the synthesis of related compounds under mild conditions .

Molecular Structure Analysis

While the molecular structure of 4-(bromomethyl)benzylamine TFA salt is not directly analyzed in the papers, the second paper discusses the structure of N-benzyl-4-bromo-2,5-dimethoxyphenethylamines, which are structurally related . The analysis of these compounds through gas chromatography-mass spectrometry (GC-MS) and the identification of unique fragment ions could provide insights into the structural analysis of similar bromomethyl benzylamine derivatives .

Chemical Reactions Analysis

The third paper provides information on the reaction of benzylamine with 2,6-bis(bromomethyl)pyridine, leading to a trimeric compound as the major product . This suggests that benzylamine derivatives can undergo reactions with dibromomethyl compounds to form larger, more complex structures, which could be relevant when considering the reactivity of 4-(bromomethyl)benzylamine TFA salt .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(bromomethyl)benzylamine TFA salt are not directly reported in the papers. However, the synthesis methods and structural analyses provided in the papers could be used to infer some properties. For example, the GC-MS analysis of related compounds suggests that the TFA salt derivatives could have distinct mass spectral profiles, which could be used to deduce their physical properties . Additionally, the mild conditions reported for the synthesis of CF3-heterocycles imply that the TFA salt might be stable under similar conditions .

Aplicaciones Científicas De Investigación

Radiochemical Synthesis

4-(Bromomethyl)benzylamine TFA salt is utilized in radiochemical synthesis. Coenen (1981) developed a method using Trifluoroacetic anhydride (TFA) as a solvent and reversible blocking agent in the synthesis of radiolabeled compounds, illustrating the application of TFA salts in achieving high specific activities necessary for in-vivo applications of radiolabeled drugs (Coenen, 1981).

Tuberculosis Research

In tuberculosis research, benzylamines (related to 4-(Bromomethyl)benzylamine TFA salt) like bromhexine and ambroxol have been studied for their inhibitory effects on Mycobacterium tuberculosis. These compounds are potentially useful as adjunctive therapies in tuberculosis treatment due to their concentration in macrophages and indirect effects like enhancing lysozyme levels in bronchial secretions (Grange & Snell, 1996).

Photolysis and Aromatic Amination

Takeuchi, Higuchi, and Adachi (1991) explored the use of TFA in photolysis of 1-aminopyridinium salts, leading to efficient direct aromatic amination. This research demonstrates the role of TFA in facilitating reactions to produce arylamines, which are significant in various chemical synthesis processes (Takeuchi, Higuchi, & Adachi, 1991).

Trifluoroacetic Acid Analysis

TFA salts, including those related to 4-(Bromomethyl)benzylamine, are vital in the analysis of TFA in biological fluids. Imbenotte et al. (1984) developed a method using 4-bromomethyl-7-methoxycoumarin derivatives for determining TFA levels, highlighting the application of these salts in analytical chemistry (Imbenotte, Brice, Erb, & Haguenoer, 1984).

Anion-Exchange Properties

Pan et al. (2016) investigated the anion-exchange properties of trifluoroacetate salts, including those of N-alkylammonium resorcinarene. This research is significant in understanding the interactions and potential applications of these salts in the field of supramolecular chemistry (Pan, Beyeh, Bertella, & Rissanen, 2016).

Lignin Modification

In the field of materials science, specifically in the modification of lignin, TFA salts have been used. Efryushin et al. (2015) discussed the use of carboxylic-acid-TFA systems for acylating lignin-containing materials, showing the relevance of TFA salts in developing ecologically benign methods for processing plant materials (Efryushin, Kon′shin, Protopopov, & Beushev, 2015).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of 4-(Bromomethyl)benzylamine TFA salt involves its interaction with its targets. The bromomethyl group is a reactive moiety that can undergo various reactions, such as free radical bromination and nucleophilic substitution . The exact interaction with its targets would depend on the specific biochemical context.

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including those involving free radicals and nucleophilic substitutions .

Pharmacokinetics

The trifluoroacetate (tfa) salt form is often used to improve the solubility and stability of pharmaceutical compounds , which could enhance its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Bromomethyl)benzylamine TFA salt. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s action and efficacy could be influenced by the pH and ionic strength of its environment .

Propiedades

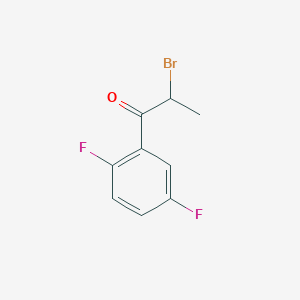

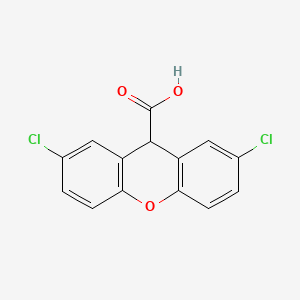

IUPAC Name |

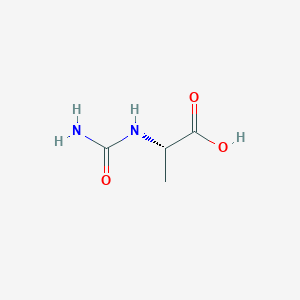

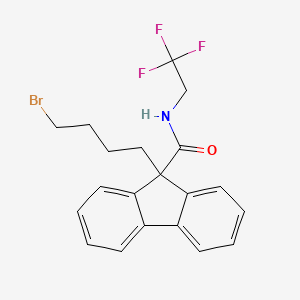

[4-(bromomethyl)phenyl]methanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.C2HF3O2/c9-5-7-1-3-8(6-10)4-2-7;3-2(4,5)1(6)7/h1-4H,5-6,10H2;(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSANBIAVQJATNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

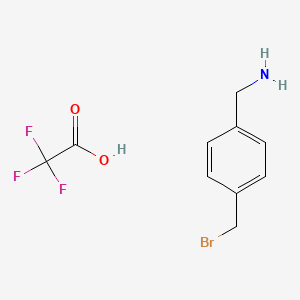

Canonical SMILES |

C1=CC(=CC=C1CN)CBr.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

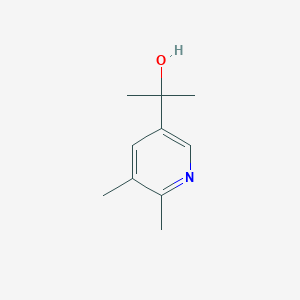

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3034527.png)

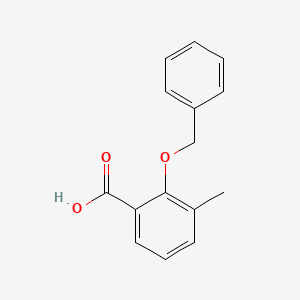

![2-[(5Z)-4-oxo-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B3034530.png)